N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide
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Overview
Description
N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide is a complex organic compound known for its unique molecular structure and significant potential in various fields of scientific research. This article delves into its synthetic routes, chemical reactions, applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide typically involves multi-step organic reactions. A common route begins with the preparation of 3-phenyl-1H-indole-2-carbohydrazide, followed by the condensation reaction with 4-(dimethylamino)benzaldehyde in the presence of suitable catalysts and solvents, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. It requires precise control over reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide undergoes various types of reactions, including:
Oxidation
Reduction
Substitution
Condensation
Common Reagents and Conditions
Key reagents used in these reactions include:
Oxidizing agents like potassium permanganate or hydrogen peroxide
Reducing agents such as sodium borohydride or lithium aluminum hydride
Substituents including halogens or alkyl groups
Catalysts like acids or bases to facilitate condensation reactions
Major Products
These reactions often lead to the formation of derivatives with altered electronic or steric properties, enhancing the compound's utility in specific applications.
Scientific Research Applications
N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide finds use in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying enzyme inhibition and protein-ligand interactions.
Industry: Usage in creating dyes, pigments, and other functional materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to active sites, thereby influencing biochemical reactions. The detailed mechanism often involves a combination of hydrogen bonding, van der Waals forces, and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N'-[(4-phenylphenyl)methylene]-3-phenyl-1H-indole-2-carbohydrazide
N'-{[4-(dimethylamino)phenyl]methylene}-3-(2-thienyl)-1H-indole-2-carbohydrazide
N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-pyrazole-2-carbohydrazide
Uniqueness
Compared to its analogs, N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide stands out due to its specific electronic properties and enhanced reactivity, making it more suitable for certain applications such as in the development of photoactive materials and advanced pharmaceutical agents.
By understanding the synthesis, reactivity, applications, and mechanism of this compound, researchers can further explore its potential and develop innovative uses in science and industry.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-28(2)19-14-12-17(13-15-19)16-25-27-24(29)23-22(18-8-4-3-5-9-18)20-10-6-7-11-21(20)26-23/h3-16,26H,1-2H3,(H,27,29)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLNICHVMMSSC-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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